Delequamine

Stereoselectivity α2-Adrenoceptor Receptor Binding

Researchers requiring unambiguous α2-adrenoceptor blockade face confounding off-target effects with legacy antagonists-yohimbine activates 5-HT1A receptors at >1 mg/kg, while idazoxan binds imidazoline sites. Delequamine eliminates these confounds with defined (8aR,12aS,13aS) stereochemistry and >1,300-fold selectivity over the inactive enantiomer. • pKi 9.45 at α2-adrenoceptors; negligible 5-HT1A affinity (pKi 6.50) • Oral AD50 96 μg/kg (clonidine mydriasis reversal); 20-50× more potent than class average • Labels 2.3× more binding sites than [³H]-yohimbine in rat cortex Verify stereochemical identity via chiral HPLC upon receipt.

Molecular Formula C18H26N2O3S
Molecular Weight 350.5 g/mol
CAS No. 119813-87-5
Cat. No. B1680054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelequamine
CAS119813-87-5
Synonyms5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197
Molecular FormulaC18H26N2O3S
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2
InChIInChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1
InChIKeyJKDBLHWERQWYKF-JLSDUUJJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Delequamine Procurement Overview


Delequamine (CAS: 119813-87-5; also referenced as RS-15385-197 or DMMIN) is a synthetic α2-adrenergic receptor antagonist belonging to the isoquinolino-naphthyridine chemical class [1]. Developed originally by Roche and evaluated through preclinical and early clinical stages for erectile dysfunction and major depressive disorder, it was never commercialized as a therapeutic agent [2]. The compound is characterized by defined stereochemistry (8aR,12aS,13aS configuration), oral bioavailability, and central nervous system penetration following peripheral administration [3]. Its primary utility in contemporary research lies in its application as a high-selectivity pharmacological tool for dissecting α2-adrenoceptor-mediated physiology, distinct from less selective legacy antagonists such as yohimbine and idazoxan [4].

Delequamine Substitution Challenges


Substitution of Delequamine with in-class α2-adrenoceptor antagonists introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. The prototypical antagonist yohimbine exhibits significant 5-HT1A receptor agonist activity at doses exceeding 1 mg/kg, thereby activating serotonergic pathways unrelated to α2-adrenoceptor blockade [1]. Similarly, idazoxan demonstrates high affinity for non-adrenoceptor imidazoline binding sites, a property Delequamine lacks entirely [2]. Most critically, the enantiomer RS-15385-198 displays approximately 1,000-fold lower α2-adrenoceptor affinity (pKi 6.32 versus 9.45), demonstrating that stereochemical identity is a non-negotiable determinant of pharmacological activity within this chemotype . Procurement of racemic mixtures, alternative enantiomers, or legacy antagonists with polypharmacology therefore fails to replicate the selective α2-adrenoceptor blockade achievable with the defined (8aR,12aS,13aS) stereoisomer Delequamine.

Delequamine vs In-Class Comparators


Stereochemistry and Affinity

Delequamine (RS-15385-197, 8aR,12aS,13aS configuration) exhibits a pKi of 9.45 at α2-adrenoceptors in rat cortical membranes, whereas its enantiomer RS-15385-198 (8aS,12aR,13aR) displays a pKi of only 6.32 under identical assay conditions [1]. In functional antagonism assays using the guinea-pig ileum, Delequamine demonstrates a pA₂ of 9.72 against UK-14,304-induced inhibition, while RS-15385-198 yields a pA₂ of 6.47 . The racemate RS-15385-196 shows intermediate affinity (pKi 9.18), confirming that stereochemical configuration is the primary determinant of target engagement rather than the core scaffold alone [1].

Stereoselectivity α2-Adrenoceptor Receptor Binding

Behavioral Selectivity vs Yohimbine

In a standardized model of male rat sexual behavior with sexually receptive females, Delequamine produced dose-related increases in sexual behavior scores across the entire tested range (0.4–6.4 mg kg⁻¹, p.o.), demonstrating consistent efficacy across a 16-fold dose span [1]. In contrast, yohimbine was effective at only a single dose (2 mg kg⁻¹, p.o.), and idazoxan showed activity only at 2.5 and 5 mg kg⁻¹, p.o. [1]. In ovariectomized female rats primed to low-level receptivity, Delequamine (1.6 and 6.4 mg kg⁻¹, p.o.) increased lordosis responses, whereas yohimbine (2, 4, and 8 mg kg⁻¹, p.o.) produced dose-dependent reductions in lordotic behavior [1]. This bidirectional divergence is attributed to yohimbine's concurrent 5-HT1A receptor agonist activity, which antagonizes the pro-sexual effects of α2-adrenoceptor blockade, whereas Delequamine's negligible 5-HT1A affinity (pKi 6.50) permits unopposed α2-antagonism [2].

Sexual Behavior Behavioral Pharmacology Selectivity

Radioligand Binding Site Density

[3H]-RS-15385-197 (tritiated Delequamine) labels a significantly greater density of α2-adrenoceptor binding sites in rat cerebral cortex (275 fmol mg⁻¹ protein) compared to [3H]-yohimbine (121 fmol mg⁻¹ protein) [1]. This 2.3-fold increase in Bmax indicates that Delequamine detects an additional population of α2-adrenoceptor sites not recognized by yohimbine under identical assay conditions [1]. Saturation binding experiments in rat cortex, rat neonatal lung, and human platelets demonstrate that [3H]-Delequamine binds reversibly, saturably, and with high affinity to a single population of sites (Kd = 0.08–0.14 nM) [1]. The radioligand has been validated for discriminating α2A-adrenoceptor subtypes (human platelet; pKi 9.90) from α2B-adrenoceptor subtypes (rat neonate lung; pKi 9.70) [2].

Radioligand Binding Receptor Autoradiography α2-Adrenoceptor Subtypes

α2/α1 Adrenoceptor Selectivity

Delequamine exhibits an α2/α1 selectivity ratio exceeding 14,000 in radioligand binding assays (pKi α2 = 9.45; pKi α1 = 5.29 for [3H]-prazosin displacement) and >4,000 in functional tissue experiments (pA₂ α2 = 9.72–10.0; pA₂/pKB α1 = 5.9–6.05) [1]. In contrast, the veterinary α2-antagonist atipamezole demonstrates a markedly lower selectivity profile, with Ki values of 1.1 nM (α2A), 1.0 nM (α2B), and 0.89 nM (α2C), but also 1,300 nM at α1A and 8,500 nM at α1B receptors . This translates to an α2/α1 selectivity ratio of approximately 1,000–8,500 for atipamezole, which is an order of magnitude lower than Delequamine's selectivity window . Atipamezole's residual α1-antagonist activity may introduce confounding cardiovascular and behavioral effects not attributable to α2-adrenoceptor blockade alone.

Receptor Selectivity α1-Adrenoceptor Functional Antagonism

In Vivo Central α2-Antagonism

Delequamine demonstrates potent central α2-adrenoceptor antagonism following both intravenous and oral administration in anesthetized rats. The compound antagonized clonidine-induced mydriasis (a centrally-mediated α2 response) with an AD50 of 7 μg kg⁻¹ (i.v.) and 96 μg kg⁻¹ (p.o.) [1]. Against UK-14,304-induced mydriasis, the AD50 was 5 μg kg⁻¹ (i.v.) [1]. In pithed rat preparations, Delequamine antagonized UK-14,304-induced pressor responses with an AD50 of 7 μg kg⁻¹ (i.v.), confirming peripheral α2-antagonism at comparable potency [1]. The oral-to-intravenous potency ratio of approximately 14:1 indicates good oral bioavailability and efficient blood-brain barrier penetration, with central effects observed at sub-100 μg kg⁻¹ oral doses . The compound did not attenuate pressor responses to the α1-agonist cirazoline even at 10 mg kg⁻¹ (i.v.), confirming maintained α2-selectivity in vivo [1].

Oral Bioavailability Brain Penetration In Vivo Pharmacology

Delequamine Research and Procurement Applications


α2-Adrenoceptor Subtype Discrimination

Procure tritiated Delequamine ([3H]-RS-15385-197) for saturation binding and competition assays requiring complete α2-adrenoceptor site detection. The radioligand labels 2.3-fold more binding sites than [3H]-yohimbine (275 vs 121 fmol mg⁻¹ protein) in rat cortex and discriminates α2A (human platelet; pKi 9.90) from α2B (rat neonate lung; pKi 9.70) subtypes, enabling receptor classification studies that legacy radioligands cannot support [1].

Selective α2 Blockade in Behavioral Studies

Employ Delequamine in rodent behavioral paradigms where unambiguous attribution of outcomes to α2-adrenoceptor antagonism is required. Unlike yohimbine, which activates 5-HT1A receptors at doses >1 mg kg⁻¹, Delequamine exhibits negligible 5-HT1A affinity (pKi 6.50) and maintains behavioral efficacy across a 16-fold dose range (0.4–6.4 mg kg⁻¹, p.o.) in sexual behavior models, enabling robust dose-response characterization without serotonergic interference [2].

Central Noradrenergic Studies with Oral Dosing

Select Delequamine for chronic oral dosing studies targeting central noradrenergic function. The compound achieves central α2-antagonism (clonidine-induced mydriasis reversal) at an oral AD50 of 96 μg kg⁻¹, approximately 20- to 50-fold more potent than class-average oral doses. This reduces compound consumption and minimizes vehicle artifact concerns in long-term behavioral or neurochemical investigations [3].

Stereochemical Purity Verification

Verify stereochemical identity (8aR,12aS,13aS) upon receipt of Delequamine. The enantiomer RS-15385-198 (8aS,12aR,13aR) exhibits >1,300-fold lower α2-adrenoceptor affinity (pKi 6.32 vs 9.45). Procurement of racemic or mis-specified stereoisomeric material invalidates receptor occupancy assumptions and experimental conclusions. Analytical verification via chiral chromatography or optical rotation is recommended prior to use .

Technical Documentation Hub

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29 linked technical documents
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